Dimethyl cyanocarbonimidodithioate
Overview
Description
Dimethyl cyanocarbonimidodithioate is a chemical compound with the molecular formula C4H6N2S2. It is known for its applications in various fields, including synthetic chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes both cyano and dithioimidocarbonate groups.
Mechanism of Action
Target of Action
Dimethyl cyanocarbonimidodithioate, also known as Dimethyl N-cyanodithioiminocarbonate, is a chemical compound with the molecular formula C4H6N2S2 It’s known to be used as a key intermediate in the synthesis of certain pharmaceuticals .
Mode of Action
It’s known that the compound has potential coordination power with two N and two S atoms . This suggests that it might interact with its targets through these atoms, leading to changes in the target molecules.
Biochemical Pathways
It’s known to be involved in the synthesis of various compounds, including 4-methylthiopyrazolo[1,5-a]-1,3,5-triazines, methylsulfanyl derivatives of azoloazines and azoloazoles, methylsulfanylpyrimidines, n-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles, and cyanoguanidines . These compounds may have various biological effects, indicating that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
Its physical properties, such as a melting point of 45-50 °c and a density of 116 g/cm3 , may influence its bioavailability.
Action Environment
It’s known that the compound is toxic and has a strong odor . Therefore, it should be handled with care, using appropriate protective equipment, and stored in a dry, well-ventilated place .
Biochemical Analysis
Biochemical Properties
It has been used in the synthesis of various compounds, suggesting that it may interact with a range of enzymes, proteins, and other biomolecules
Cellular Effects
It is known to be used in the synthesis of various compounds , which suggests that it may have an impact on cellular processes
Molecular Mechanism
It is known to be involved in the synthesis of various compounds , suggesting that it may interact with biomolecules and potentially influence enzyme activity and gene expression
Preparation Methods
Dimethyl cyanocarbonimidodithioate can be synthesized through several methods. One common synthetic route involves the reaction of calcium cyanamide with carbon disulfide to form calcium dithiocarbamate. This intermediate is then methylated using dimethyl sulfate to yield this compound . The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Chemical Reactions Analysis
Dimethyl cyanocarbonimidodithioate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and hydrazines to form substituted products like methylsulfanyl derivatives of azoloazines and azoloazoles.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds such as pyrazoles, pyrimidines, and triazines.
Condensation Reactions: It can condense with aromatic amines to form quinazoline derivatives.
Common reagents used in these reactions include triethylamine, ethanol, and dimethylformamide. The major products formed from these reactions are often heterocyclic compounds with potential biological activities.
Scientific Research Applications
Dimethyl cyanocarbonimidodithioate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl cyanocarbonimidodithioate can be compared with other similar compounds, such as:
Dimethyl cyanodithioiminocarbonate: Both compounds share similar structures and reactivity, but this compound is more commonly used in pharmaceutical synthesis.
Dimethyl cyanodithioimidocarbonate: This compound is also used in the synthesis of heterocyclic compounds but has different reactivity patterns.
The uniqueness of this compound lies in its versatility and wide range of applications in various fields, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
bis(methylsulfanyl)methylidenecyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S2/c1-7-4(8-2)6-3-5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IULFXBLVJIPESI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064986 | |
Record name | Dimethyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-60-3 | |
Record name | Dimethyl N-cyanodithioiminocarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10191-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl cyanocarbonimidodithioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl cyanocarbonimidodithioate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Carbonimidodithioic acid, N-cyano-, dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl cyanocarbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S,S-dimethyl cyanoimidodithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.412 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIMETHYL CYANOCARBONIMIDODITHIOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FOJ4L7GGN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of dimethyl N-cyanodithioiminocarbonate?
A1: Dimethyl N-cyanodithioiminocarbonate exists as a molecule with four independent units in its asymmetric unit. Two of these units exhibit disorder around a pseudo twofold rotation axis. [] The molecule features C≡N, C=N, and C-N single bonds with mean lengths of 1.143(5) Å, 1.302(5) Å, and 1.341(5) Å, respectively. []
Q2: What spectroscopic data is available for dimethyl N-cyanodithioiminocarbonate?
A2: While the provided abstracts lack specific spectroscopic data, researchers commonly utilize techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound. [, ]
Q3: What are the main synthetic applications of dimethyl N-cyanodithioiminocarbonate?
A3: Dimethyl N-cyanodithioiminocarbonate serves as a valuable building block for synthesizing diverse heterocyclic compounds. It plays a crucial role in preparing substituted 2-aminopyridines, methylsulfanylazoloazines, methylsulfanyl derivatives of azoloazoles and azoloazines, and N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles. [, , , ]
Q4: How does dimethyl N-cyanodithioiminocarbonate react with aminoazoles?
A4: Reacting dimethyl N-cyanodithioiminocarbonate with aminoazoles provides a novel and efficient route to synthesize a new range of methylsulfanylazoloazines. []
Q5: Can dimethyl N-cyanodithioiminocarbonate be used to synthesize pyrimidine analogs?
A5: Yes, it reacts with cyanoacetanilides to yield N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles, which can be further converted into purine analogs. []
Q6: Are there any reported reactions of dimethyl N-cyanodithioiminocarbonate with metal halides?
A6: Yes, studies have documented reactions of dimethyl N-cyanodithioiminocarbonate with various metal halides, including NiCl2, ZnBr2, and CrCl2, resulting in the formation of coordination complexes. These complexes have been characterized using X-ray crystallography, revealing distinct structural arrangements and intermolecular interactions. []
Q7: What are the known safety concerns associated with dimethyl N-cyanodithioiminocarbonate?
A7: Dimethyl N-cyanodithioiminocarbonate is recognized as an irritant. [] Occupational exposure can lead to severe dermatitis, potentially resembling erythema multiforme, characterized by pruritus, erythema, vesicles, and even bullae formation. []
Q8: Are there any reported allergic reactions to dimethyl N-cyanodithioiminocarbonate?
A8: Yes, case studies suggest that exposure to dimethyl N-cyanodithioiminocarbonate can trigger cell-mediated allergic skin reactions, as evidenced by elevated serum IgE levels and lymphocyte activation. []
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